molecular formula C11H9ClN4O2 B8406324 4-Allylamino-2-chloro-6-nitroquinazoline

4-Allylamino-2-chloro-6-nitroquinazoline

Cat. No.: B8406324
M. Wt: 264.67 g/mol
InChI Key: SHPNNBGNGFWURM-UHFFFAOYSA-N
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Description

4-Allylamino-2-chloro-6-nitroquinazoline is a quinazoline derivative characterized by three key substituents: an allylamino group at position 4, a chlorine atom at position 2, and a nitro group at position 6. Quinazolines are heterocyclic aromatic compounds with a broad spectrum of biological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula

C11H9ClN4O2

Molecular Weight

264.67 g/mol

IUPAC Name

2-chloro-6-nitro-N-prop-2-enylquinazolin-4-amine

InChI

InChI=1S/C11H9ClN4O2/c1-2-5-13-10-8-6-7(16(17)18)3-4-9(8)14-11(12)15-10/h2-4,6H,1,5H2,(H,13,14,15)

InChI Key

SHPNNBGNGFWURM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below compares 4-Allylamino-2-chloro-6-nitroquinazoline with structurally related compounds from recent studies:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound 4-Allylamino, 2-Cl, 6-NO₂ C₁₁H₁₀ClN₅O₂ Not explicitly stated (inference: kinase inhibition)
7-(2-Chloroethoxy)-4-chloro-6-methoxyquinazoline (6) 7-Cl-OCH₂CH₂Cl, 4-Cl, 6-OCH₃ C₁₁H₁₀Cl₂N₂O₂ Intermediate for anticancer analogs
4-Chloro-6-iodoquinazoline [A133245] 4-Cl, 6-I C₈H₄ClIN₂ Structural similarity (0.74)
2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene [A102026] 2-Cl, 4-NO₂, OCH₂(3-FC₆H₄) C₁₃H₉ClFNO₃ Structural similarity (0.74)
N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine 4-Allylamino, 2-S-(4-Cl-benzyl), tetrahydro ring C₁₉H₂₁ClN₄S Expired product (unknown activity)
Key Observations:

Substituent Position and Electronic Effects :

  • The nitro group at position 6 in the target compound distinguishes it from 4-Chloro-6-iodoquinazoline (iodo at position 6) . The nitro group’s electron-withdrawing nature may enhance electrophilic substitution reactivity compared to iodine’s polarizable yet less reactive nature.
  • In 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene, the nitro group is at position 4, which alters resonance effects compared to the target compound’s position 6 nitro .

Allylamino Group: The allylamino substituent at position 4 is shared with N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine .

highlights the use of 40% TBAOH and nitroalkanes for introducing vinylic chlorides, suggesting compatibility with nitro-substituted quinazolines .

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